
Warfarina sódica
Descripción general
Descripción
La warfarina sódica es un anticoagulante ampliamente utilizado, comúnmente conocido como "anticoagulante". Se utiliza para prevenir y tratar los coágulos de sangre en el sistema circulatorio, como la trombosis venosa profunda y la embolia pulmonar. La this compound funciona inhibiendo la síntesis de los factores de coagulación dependientes de la vitamina K, que son esenciales para la coagulación de la sangre .
Aplicaciones Científicas De Investigación
Therapeutic Applications
Warfarin sodium is primarily indicated for:
- Prevention of Venous Thromboembolism : It is used to prevent deep vein thrombosis and pulmonary embolism, particularly in patients undergoing surgery or those with prolonged immobility.
- Management of Atrial Fibrillation : Patients with nonvalvular atrial fibrillation are often prescribed warfarin to reduce the risk of stroke.
- Treatment of Myocardial Infarction : Warfarin is utilized in the management of patients who have experienced heart attacks to prevent further clot formation.
Stability and Formulation Studies
Recent studies have investigated the stability of warfarin sodium in various formulations. For instance, research has shown that interactions between warfarin and excipients in tablet formulations can affect its stability and efficacy. Solid-state NMR spectroscopy and Raman microscopy have been employed to analyze these interactions, revealing that certain excipients may lead to the conversion of warfarin sodium to its acid form, potentially impacting therapeutic outcomes .
Formulation Type | Stability Findings | Testing Methods |
---|---|---|
Tablets | Structural changes observed with excipients | Solid-state NMR, Raman microscopy |
Liquid formulations | Precipitation issues at low pH | IR spectroscopy |
Case Studies
Several case studies illustrate the complexities involved in warfarin therapy:
- Warfarin Resistance : A notable case involved a 52-year-old male with recurrent thromboembolism despite being on a high dose of warfarin. Investigations revealed that his resistance was likely due to pharmacokinetic factors and poor compliance. Adjustments in therapy included switching to heparin until therapeutic levels were achieved .
- Impact of Fish Oil on Anticoagulation : A randomized controlled trial assessed the effects of fish oil supplementation on INR levels in patients receiving chronic warfarin therapy. The study found no significant impact on INR stability between groups receiving fish oil and those on placebo, highlighting the need for careful monitoring in patients on anticoagulation therapy .
- Bleeding Complications : A review highlighted the prevalence of bleeding complications associated with warfarin use. Data indicated that from 1993 to mid-2006, there were nearly 10,000 reported cases of bleeding related to warfarin therapy in the U.S., emphasizing the importance of monitoring and managing adverse effects .
Clinical Considerations
The variability in patient responses to warfarin necessitates personalized dosing strategies. Genetic factors significantly influence individual requirements for warfarin; thus, pharmacogenetic testing has been proposed as a method to optimize dosing and minimize risks associated with under- or overdosing .
Mecanismo De Acción
La warfarina sódica ejerce sus efectos inhibiendo la enzima epóxido reductasa de vitamina K. Esta enzima es responsable de reactivar la vitamina K1, que es esencial para la síntesis de los factores de coagulación II, VII, IX y X. Al inhibir esta enzima, la this compound reduce las concentraciones plasmáticas de estos factores de coagulación, disminuyendo así la capacidad de la sangre para coagular .
Compuestos Similares:
- Apixabán (Eliquis)
- Dabigatrán (Pradaxa)
- Rivaroxabán (Xarelto)
- Edoxabán (Savaysa)
Comparación: La this compound es única en su mecanismo de acción como antagonista de la vitamina K. A diferencia de los nuevos anticoagulantes como el apixabán, el dabigatrán y el rivaroxabán, que inhiben directamente factores de coagulación específicos, la this compound funciona inhibiendo la síntesis de múltiples factores de coagulación. Esto hace que la this compound sea altamente efectiva, pero también requiere un control cuidadoso de los niveles sanguíneos para evitar efectos adversos .
Análisis Bioquímico
Biochemical Properties
Warfarin sodium acts by inhibiting the synthesis of vitamin K-dependent clotting factors, which include Factors II, VII, IX, and X . These factors are essential for the coagulation process, and their inhibition by warfarin sodium prevents the formation of blood clots .
Cellular Effects
Warfarin sodium exerts its effects on various types of cells, primarily those involved in the coagulation process . By inhibiting the synthesis of vitamin K-dependent clotting factors, warfarin sodium affects the function of these cells, leading to a decreased ability to form blood clots . This can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of warfarin sodium involves the inhibition of vitamin K epoxide reductase, an enzyme that reactivates vitamin K1 . Without sufficient active vitamin K1, the plasma concentrations of clotting factors II, VII, IX, and X are reduced, thus decreasing the clotting ability .
Temporal Effects in Laboratory Settings
The effects of warfarin sodium can change over time in laboratory settings. For instance, the anticoagulant effect of warfarin does not occur for at least three days after drug initiation despite prolongation of the prothrombin time (PT) at earlier time points . This is due to the depletion of both factor X and factor II (prothrombin), which are important for clinical efficacy .
Dosage Effects in Animal Models
In animal models, the effects of warfarin sodium can vary with different dosages. Doses of 5-50 mg/kg have been associated with toxicity in both dogs and cats . Signs of toxicity include extreme fatigue, refusal to eat, bloody urine, and vomiting .
Metabolic Pathways
Warfarin sodium is metabolized by a variety of cytochrome P450 enzymes into different hydroxylated metabolites . These metabolites then undergo phase II enzyme biotransformation to glucuronidated or sulfated metabolites before excretion .
Transport and Distribution
Warfarin sodium distributes into a relatively small apparent volume of distribution of about 0.14 liter/kg . A distribution phase lasting 6 to 12 hours is distinguishable after rapid intravenous or oral administration of an aqueous solution .
Subcellular Localization
Given its mechanism of action, it is likely that warfarin sodium primarily interacts with enzymes in the cytoplasm where the vitamin K-dependent clotting factors are synthesized .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La warfarina sódica se puede sintetizar a partir del ácido warfarínico. La reacción se realiza típicamente en un solvente orgánico polar, como el etanol, utilizando una base volátil como bicarbonato de sodio o carbonato de sodio a bajas temperaturas. Este método garantiza la producción de this compound pura sin descomposición .
Métodos de Producción Industrial: En entornos industriales, la this compound se prepara haciendo reaccionar una solución acuosa de hidróxido de sodio con un exceso de ácido warfarínico. El exceso de ácido se elimina luego agregando etanol y filtrando la solución. Este proceso produce this compound cristalina .
Análisis De Reacciones Químicas
Tipos de Reacciones: La warfarina sódica experimenta diversas reacciones químicas, que incluyen:
Oxidación: La this compound se puede oxidar para formar diferentes metabolitos.
Reducción: Se puede reducir bajo condiciones específicas para producir diferentes productos.
Sustitución: La this compound puede sufrir reacciones de sustitución, en las que un grupo funcional se reemplaza por otro.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.
Sustitución: Se pueden utilizar varios nucleófilos para reacciones de sustitución.
Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir metabolitos hidroxilados, mientras que la reducción puede producir formas reducidas de this compound.
Comparación Con Compuestos Similares
- Apixaban (Eliquis)
- Dabigatran (Pradaxa)
- Rivaroxaban (Xarelto)
- Edoxaban (Savaysa)
Comparison: Warfarin sodium is unique in its mechanism of action as a vitamin K antagonist. Unlike newer anticoagulants such as apixaban, dabigatran, and rivaroxaban, which directly inhibit specific clotting factors, warfarin sodium works by inhibiting the synthesis of multiple clotting factors. This makes warfarin sodium highly effective but also requires careful monitoring of blood levels to avoid adverse effects .
Actividad Biológica
Warfarin sodium, a widely used anticoagulant, has a complex biological activity primarily centered around its role in inhibiting vitamin K-dependent clotting factors. This article explores the pharmacodynamics, pharmacokinetics, and clinical implications of warfarin sodium, supported by data tables and case studies.
Warfarin exerts its anticoagulant effect by inhibiting the vitamin K epoxide reductase complex subunit 1 (VKORC1). This inhibition reduces the regeneration of vitamin K, which is crucial for the synthesis of several clotting factors:
- Factors II (Prothrombin)
- Factors VII
- Factors IX
- Factors X
- Proteins C and S
The half-lives of these factors vary, influencing the duration and onset of warfarin's anticoagulant effects:
Clotting Factor | Half-Life (Hours) |
---|---|
Factor II | 60 |
Factor VII | 4-6 |
Factor IX | 24 |
Factor X | 48-72 |
Protein C | 8 |
Protein S | 30 |
The sequential degradation of these factors leads to a gradual anticoagulation effect, typically reaching therapeutic levels within a few days after initiation of therapy .
Pharmacokinetics
Warfarin is a racemic mixture consisting of two enantiomers: S-warfarin and R-warfarin. The S-enantiomer is significantly more potent, being 3 to 5 times stronger than its R counterpart. Warfarin has a mean biological half-life of approximately 47 hours, contributing to its prolonged anticoagulant effect that can last over six days after discontinuation .
Absorption and Distribution
Warfarin is well absorbed from the gastrointestinal tract with peak plasma concentrations occurring within 1 to 4 hours post-administration. It is highly protein-bound (approximately 99%) which affects its distribution and interaction with other drugs .
Case Studies and Observational Data
- Switching Warfarin Products : An observational cohort study assessed the safety and effectiveness of switching from branded warfarin (Coumadin) to a generic product. The study involved patients who had stable INR levels prior to switching. Results indicated no significant differences in INR variability or clinical outcomes between the groups, suggesting that generic formulations can be safely used in stable patients .
- Bleeding Complications : A comprehensive review reported nearly 10,000 bleeding cases associated with warfarin use over a period from 1993 to mid-2006. Approximately 86% of these cases had serious outcomes, highlighting the importance of careful monitoring during warfarin therapy .
- Pharmacogenomics : Variability in patient response to warfarin can be partly attributed to genetic factors, particularly polymorphisms in VKORC1 and CYP2C9 genes. These genetic variations can significantly influence dosing requirements and risk for adverse effects .
Research Findings
Recent studies have focused on optimizing warfarin therapy through individualized dosing based on genetic testing and INR monitoring:
- Genetic Testing : Patients with specific VKORC1 genotypes may require lower doses to achieve therapeutic INR levels. This approach aims to minimize the risk of bleeding while ensuring effective anticoagulation .
- Monitoring Protocols : Enhanced monitoring strategies have been developed to improve patient safety. Regular INR checks are essential for adjusting dosages and preventing complications associated with over-anticoagulation .
Propiedades
Número CAS |
129-06-6 |
---|---|
Fórmula molecular |
C19H16NaO4 |
Peso molecular |
331.3 g/mol |
Nombre IUPAC |
sodium;2-oxo-3-(3-oxo-1-phenylbutyl)chromen-4-olate |
InChI |
InChI=1S/C19H16O4.Na/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22;/h2-10,15,21H,11H2,1H3; |
Clave InChI |
FSSPYKRRYDTFQZ-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)[O-].[Na+] |
SMILES canónico |
CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O.[Na] |
Apariencia |
White to off-white solid powder. |
Key on ui other cas no. |
129-06-6 5543-79-3 67430-45-9 |
Descripción física |
Warfarin sodium is a slightly bitter crystalline powder. An anticoagulant used as a rodenticide. (EPA, 1998) |
Pictogramas |
Acute Toxic; Health Hazard |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
4-Hydroxy-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-2-one Aldocumar Apo-Warfarin Coumadin Coumadine Gen-Warfarin Marevan Potassium, Warfarin Sodium, Warfarin Tedicumar Warfant Warfarin Warfarin Potassium Warfarin Sodium |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Warfarin Sodium inhibits the synthesis of vitamin K-dependent clotting factors (II, VII, IX, and X) in the liver. [, ] It does so by interfering with the action of vitamin K epoxide reductase, an enzyme essential for regenerating the active form of vitamin K. [, ] Without sufficient active vitamin K, the production of these clotting factors is impaired, leading to a decrease in blood clotting.
A: Inhibiting these factors (II, VII, IX, and X) disrupts the coagulation cascade, ultimately preventing the formation of fibrin, a key protein involved in clot formation. [, ] This leads to a prolonged prothrombin time (PT) and International Normalized Ratio (INR), laboratory measures of blood clotting ability. [, , ]
A: The molecular formula of Warfarin Sodium is C19H15NaO4, and its molecular weight is 330.3 g/mol. [, ]
ANone: Several spectroscopic techniques can be employed:
- Raman Spectroscopy: This technique is particularly useful for distinguishing between the amorphous and crystalline forms of Warfarin Sodium. Characteristic vibration peaks are observed at 1573 cm-1 and 1612 cm-1 for the API, while excipient peaks can be seen at 1463 cm-1. []
- IR Spectroscopy (IR-ATR): While less sensitive than Raman spectroscopy for Warfarin Sodium due to its low concentration in formulations, IR spectroscopy can still provide valuable information about its chemical structure. []
- UV Spectroscopy: This technique can be used to detect both protonated and unprotonated Warfarin ions in solution, offering insights into the drug's dissolution and stability in different media. []
A: Warfarin sodium in flavored preservative-free formulations prepared from powder and stored in amber glass bottles, are stable for at least 30 days at room temperature and 45 days under refrigeration. [] The stability is less when prepared from tablets, with stability up to 21 days at 25°C and 30 days at 4°C. []
ANone: This section is not applicable as the provided research papers do not describe Warfarin Sodium as possessing catalytic properties or being used in catalytic applications.
ANone: This section is not applicable as the provided research papers do not discuss the use of computational chemistry or modeling techniques for Warfarin Sodium.
ANone: This section is not applicable as the provided research papers do not delve into specific SAR studies on Warfarin Sodium.
ANone: Several factors influence Warfarin Sodium's stability, including:
- pH: The pH of the solution significantly impacts Warfarin Sodium's stability. At lower pH levels, the sodium salt dissociates, and the Warfarin ion becomes protonated, leading to the crystallization of the less soluble unsalted form. []
- Temperature: Temperature variations can affect the rate of degradation and potentially impact the drug's solubility. [, ]
- Light Exposure: Warfarin sodium is known to be light sensitive and can undergo degradation upon exposure. [, ]
ANone: To enhance Warfarin Sodium's stability, these strategies are commonly used:
- Buffer Systems: Incorporating appropriate buffer systems helps maintain a stable pH, preventing significant fluctuations that could lead to degradation. [, ]
- Suitable Packaging: Using amber glass bottles helps protect the formulation from light, reducing photodegradation. []
- Temperature Control: Storing Warfarin Sodium formulations at recommended temperatures, often under refrigeration, can slow down degradation processes. []
ANone: This section is not applicable as the provided research papers primarily focus on the pharmacological and physicochemical aspects of Warfarin Sodium rather than SHE regulations.
A: Warfarin Sodium is readily absorbed after oral administration, achieving peak plasma concentrations within 1-4 hours. [, , , ] It is highly protein-bound (approximately 97%) primarily to albumin in the plasma. [, ] This binding significantly influences its distribution and elimination.
A: Warfarin Sodium undergoes extensive hepatic metabolism, primarily by cytochrome P450 (CYP) enzymes, mainly CYP2C9. [, , ] Genetic variations in CYP2C9 can significantly influence an individual's response to Warfarin Sodium therapy. [, , ] The drug is primarily excreted in the urine as metabolites, with a small portion eliminated in the bile. [, ]
A: Many drugs can interact with Warfarin Sodium, altering its metabolism and clearance, potentially leading to significant fluctuations in INR levels. [, , , ] Close monitoring of INR is crucial when adding or discontinuing medications in patients stabilized on Warfarin Sodium.
A: Rat models have been commonly employed to investigate the pharmacokinetics and pharmacodynamics of Warfarin Sodium. [, , , , ] Researchers have used these models to explore the impact of various factors on drug absorption, distribution, metabolism, and excretion, including the influence of biliary drainage and co-administration with other drugs like Ferulic acid and gliclazide. [, ]
A: Yes, clinical trials have compared Warfarin Sodium to other anticoagulants, including low-dose heparin. [, ] These studies have provided valuable insights into the relative efficacy and safety profiles of these medications for preventing and treating venous thromboembolism.
ANone: This section is not explicitly addressed in the provided research papers.
ANone: This section is not included as per the request to exclude information about drug side effects, interactions, or contraindications.
ANone: This section is not applicable as the research papers primarily focus on conventional oral and intravenous administration routes for Warfarin Sodium and do not delve into targeted drug delivery strategies.
A: Polymorphisms in the CYP2C9 and VKORC1 genes significantly influence Warfarin Sodium's metabolism and therefore its dosage requirements. [, , ] Genetic testing for these polymorphisms can help personalize Warfarin Sodium dosing and potentially improve patient outcomes.
ANone: Several methods are employed, including:
- High-Performance Liquid Chromatography (HPLC): This is a widely used technique for separating, identifying, and quantifying Warfarin Sodium in various matrices, including tablets and plasma. [, , , , , ]
- Spectrophotometry: This method, particularly UV spectrophotometry, is useful for determining Warfarin Sodium concentrations in solution, although it may be less specific than HPLC. [, , ]
- Raman Spectroscopy: While primarily used for qualitative analysis and distinguishing between different forms of Warfarin Sodium, Raman spectroscopy can be used for quantitative analysis when combined with appropriate calibration methods. [, ]
A: Warfarin sodium exhibits dissolution rate-limited absorption, meaning its dissolution rate directly impacts the rate and extent of its absorption. [, , ] Factors influencing dissolution, such as the drug's solid form, particle size, and formulation excipients, can significantly affect its bioavailability.
ANone: Quality control measures for Warfarin Sodium tablets typically involve evaluating parameters such as:
- Weight Variation: Ensuring uniform tablet weight is crucial for dose consistency. [, ]
- Friability: Assessing the tablets' resistance to chipping and breakage during handling and transportation. []
- Hardness: Measuring the tablets' mechanical strength, which can impact disintegration and dissolution. [, ]
- Content Uniformity: Determining the uniformity of the active ingredient within a batch of tablets. [, , ]
- Dissolution Rate: Evaluating the rate at which the drug dissolves from the tablet, as it directly influences bioavailability. [, , ]
ANone: This specific aspect is not discussed in the provided research papers.
A: Warfarin Sodium, primarily metabolized by CYP2C9, can be influenced by co-administration with drugs that either induce or inhibit this enzyme. [, , , ] Enzyme induction can lead to decreased Warfarin Sodium levels and reduced efficacy, while enzyme inhibition can result in increased drug levels and an elevated risk of bleeding.
ANone: This aspect is not addressed in the provided research papers.
ANone: Several alternative anticoagulants are available, including:
- Heparins: Both unfractionated heparin and low molecular weight heparins (LMWHs) are effective anticoagulants. [, , ] LMWHs offer advantages like once-daily dosing and less frequent monitoring requirements compared to unfractionated heparin.
ANone: This topic is not covered in the research papers provided.
ANone: The research papers highlight the importance of:
- Analytical Equipment: Access to instruments like HPLC, spectrophotometers, and Raman spectrometers is crucial for characterizing, quantifying, and studying Warfarin Sodium. [, , , , , , , ]
- Animal Models: Rat models are frequently used to investigate Warfarin Sodium's pharmacokinetics, pharmacodynamics, and potential drug interactions. [, , , , ]
A: While the excerpts don't provide a detailed historical account, they refer to the early development and clinical use of Warfarin Sodium. [, ] These papers highlight the evolution of understanding regarding its mechanism of action, pharmacokinetics, and clinical applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.